2-acetyl-6-fluorobenzaldehyde
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Overview
Description
2-Acetyl-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the second position and a fluorine atom at the sixth position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-6-fluorobenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 6-fluorobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Acetyl-6-fluorobenzoic acid.
Reduction: 2-Acetyl-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetyl-6-fluorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing fluorine atom and the electron-donating acetyl group influences the compound’s reactivity. The aldehyde group can form Schiff bases with amines, while the acetyl group can undergo nucleophilic addition reactions.
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes that catalyze oxidation-reduction reactions. It can also participate in metabolic pathways involving aldehyde and ketone transformations.
Comparison with Similar Compounds
2-Acetylbenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
6-Fluorobenzaldehyde: Lacks the acetyl group, affecting its chemical behavior.
2-Fluorobenzaldehyde: Similar structure but without the acetyl group, leading to different applications.
Uniqueness: 2-Acetyl-6-fluorobenzaldehyde is unique due to the combined presence of the acetyl and fluorine substituents, which impart distinct electronic and steric effects. These features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2385597-20-4 |
---|---|
Molecular Formula |
C9H7FO2 |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
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